2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran is a complex fluorinated compound that belongs to a class of chemicals known for their unique properties and applications in various fields. This compound is characterized by multiple fluorinated carbon atoms and a tetrahydrofuran ring structure, which contribute to its distinctive chemical behavior and physical properties.
The compound can be sourced from chemical suppliers like Sigma-Aldrich and TCI America, which provide detailed specifications and safety data for handling and usage. The chemical has a specific CAS (Chemical Abstracts Service) number that helps in identifying it within databases and regulatory documents.
This compound is classified under fluorinated organic compounds, particularly those containing perfluorinated alkyl groups. Its structure indicates that it is a saturated cyclic ether with significant fluorination, which enhances its stability and hydrophobic characteristics.
The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran typically involves multi-step reactions starting from simpler fluorinated precursors. The synthesis may include:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. The use of inert atmospheres may also be necessary to prevent unwanted side reactions due to moisture or oxygen.
The molecular structure of 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran can be represented using various structural formulas:
OCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
OVBNEUIFHDEQHD-UHFFFAOYSA-N
The molecular formula is , indicating the presence of seven carbon atoms, seven hydrogen atoms, nine fluorine atoms, and one oxygen atom. The molecular weight is approximately 346.06 g/mol.
The compound can participate in various chemical reactions typical of fluorinated compounds:
The mechanism of action for this compound largely depends on its application context. In biological systems or materials science:
Quantitative assessments often involve measuring surface tension or wettability changes in formulations containing this compound.
Relevant data such as flash point (76.67 °C) indicates careful handling requirements due to potential flammability.
This compound finds applications in various scientific fields:
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4